Welcome to the BenchChem Online Store!
molecular formula C6H12ClNO2S B2818638 Methyl thiomorpholine-3-carboxylate hydrochloride CAS No. 86287-91-4

Methyl thiomorpholine-3-carboxylate hydrochloride

Cat. No. B2818638
M. Wt: 197.68
InChI Key: YXULPERBPAAXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08173643B2

Procedure details

20 g (0.085 mol) methyl 2-chloroethyl cysteine hydrochloride was dissolved with 200 ml water, and a solution of 7.2 g (0.085 mol) sodium bicarbonate dissolved in 120 ml water was added dropwise to the above-obtained solution under ice bath condition, and then the mixed solution was allowed to react by keeping a constant temperature in the bath ice for 1 hour. The obtained reaction product was extracted with ethyl acetate (100 ml×3), and the resulting ester layers were combined, and dried with anhydrous sodium sulfate for 4 hours. The solvent was removed by evaporation under reduced pressure. The resulting residue was dissolved with 400 ml anhydrous methanol, and reacted with stirring at room temperature for 5 days, followed by removing solvent by evaporation under reduced pressure. The resulting residue was recrystallized with anhydrous methanol/ethyl acetate, obtaining 8.9 g of a white crystal, yield 49.2%.
Name
methyl 2-chloroethyl cysteine hydrochloride
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
49.2%

Identifiers

REACTION_CXSMILES
Cl.C[N:3]([CH2:10][CH2:11][Cl:12])[C@H:4]([C:7]([OH:9])=[O:8])[CH2:5][SH:6].[C:13](=O)(O)[O-].[Na+]>O>[ClH:12].[CH3:13][O:9][C:7]([CH:4]1[CH2:5][S:6][CH2:11][CH2:10][NH:3]1)=[O:8] |f:0.1,2.3,5.6|

Inputs

Step One
Name
methyl 2-chloroethyl cysteine hydrochloride
Quantity
20 g
Type
reactant
Smiles
Cl.CN([C@@H](CS)C(=O)O)CCCl
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the above-obtained solution under ice bath condition
CUSTOM
Type
CUSTOM
Details
to react
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The obtained reaction product
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (100 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved with 400 ml anhydrous methanol
CUSTOM
Type
CUSTOM
Details
reacted
CUSTOM
Type
CUSTOM
Details
by removing solvent
CUSTOM
Type
CUSTOM
Details
by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was recrystallized with anhydrous methanol/ethyl acetate

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
Cl.COC(=O)C1NCCSC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 49.2%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08173643B2

Procedure details

20 g (0.085 mol) methyl 2-chloroethyl cysteine hydrochloride was dissolved with 200 ml water, and a solution of 7.2 g (0.085 mol) sodium bicarbonate dissolved in 120 ml water was added dropwise to the above-obtained solution under ice bath condition, and then the mixed solution was allowed to react by keeping a constant temperature in the bath ice for 1 hour. The obtained reaction product was extracted with ethyl acetate (100 ml×3), and the resulting ester layers were combined, and dried with anhydrous sodium sulfate for 4 hours. The solvent was removed by evaporation under reduced pressure. The resulting residue was dissolved with 400 ml anhydrous methanol, and reacted with stirring at room temperature for 5 days, followed by removing solvent by evaporation under reduced pressure. The resulting residue was recrystallized with anhydrous methanol/ethyl acetate, obtaining 8.9 g of a white crystal, yield 49.2%.
Name
methyl 2-chloroethyl cysteine hydrochloride
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
49.2%

Identifiers

REACTION_CXSMILES
Cl.C[N:3]([CH2:10][CH2:11][Cl:12])[C@H:4]([C:7]([OH:9])=[O:8])[CH2:5][SH:6].[C:13](=O)(O)[O-].[Na+]>O>[ClH:12].[CH3:13][O:9][C:7]([CH:4]1[CH2:5][S:6][CH2:11][CH2:10][NH:3]1)=[O:8] |f:0.1,2.3,5.6|

Inputs

Step One
Name
methyl 2-chloroethyl cysteine hydrochloride
Quantity
20 g
Type
reactant
Smiles
Cl.CN([C@@H](CS)C(=O)O)CCCl
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the above-obtained solution under ice bath condition
CUSTOM
Type
CUSTOM
Details
to react
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The obtained reaction product
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (100 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved with 400 ml anhydrous methanol
CUSTOM
Type
CUSTOM
Details
reacted
CUSTOM
Type
CUSTOM
Details
by removing solvent
CUSTOM
Type
CUSTOM
Details
by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was recrystallized with anhydrous methanol/ethyl acetate

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
Cl.COC(=O)C1NCCSC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g
YIELD: PERCENTYIELD 49.2%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.